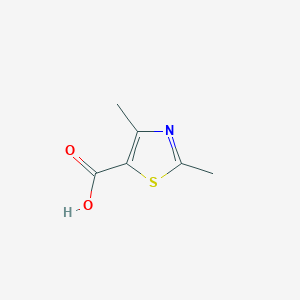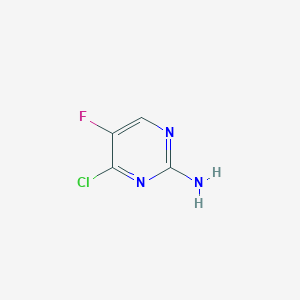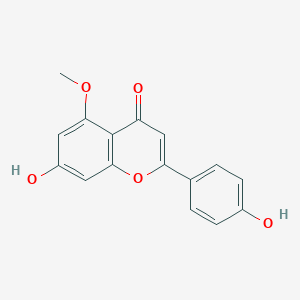
Thevetiaflavone
Descripción general
Descripción
Thevetiaflavone is a natural flavonoid that could up-regulate the expression of Bcl-2 and down-regulate that of Bax and caspase 3 .
Synthesis Analysis
The synthesis of flavones like Thevetiaflavone generally involves a two-step process: ortho-acylation of substituted phenols and cyclodehydrogenation of the resulting o-hydroxychalcones . The most applied method for the synthesis of flavones and aurones is based on the oxidative cyclization of o-hydroxychalcones .Molecular Structure Analysis
Thevetiaflavone has a molecular formula of C16H12O5 . Its structure was determined by analysis of 1H and 13C NMR spectra .Chemical Reactions Analysis
Thevetiaflavone has been shown to improve cell viability and suppress the leakage of lactate dehydrogenase from the cytoplasm . It decreases overproduction of ROS and ameliorates ROS-mediated mitochondrial dysfunction .Physical And Chemical Properties Analysis
Thevetiaflavone is a yellow solid with a molecular weight of 284.26 g/mol . It has a high solubility in methanol and ethanol .Aplicaciones Científicas De Investigación
Molecular Medicine
- Summary of Application : Thevetiaflavone, a natural flavonoid obtained from Wikstroemia indica, has been studied for its protective effects on PC12 cells induced by oxygen and glucose deprivation .
- Methods of Application : Thevetiaflavone was applied to PC12 cells that were induced by oxygen and glucose deprivation. The effects of Thevetiaflavone on cell viability, lactate dehydrogenase leakage, ROS production, mitochondrial dysfunction, intracellular Ca2+ level, and apoptosis were investigated .
- Results : Thevetiaflavone improved cell viability, suppressed lactate dehydrogenase leakage, decreased ROS overproduction, ameliorated ROS-mediated mitochondrial dysfunction, reduced intracellular Ca2+ level, and inhibited apoptosis in PC12 cells .
Diabetes Management
- Summary of Application : Dietary flavonoids, including Thevetiaflavone, have been proposed as effective supplements for the management and prevention of diabetes and its long-term complications .
- Results : Dietary flavonoids have been found to improve glucose metabolism, lipid profile, and regulate hormones and enzymes in the human body, further protecting against diseases like obesity and diabetes .
Anti-Cancer Properties
- Summary of Application : Some studies suggest that Thevetiaflavone might possess anti-cancer properties.
- Results : Thevetiaflavone has shown potential as a natural anti-cancer product with critical effects in the proliferation, motility, and adhesion of human breast and colorectal cancer cells, and apoptosis induction in human prostate and lung cancer cell lines .
Antimicrobial
- Summary of Application : Flavonoids, including Thevetiaflavone, have been found to have antimicrobial properties .
- Results : Flavonoids have been found to act on essential enzymes as drug targets by complementary approaches through both in silico virtual screenings and in vitro experiments .
Antiviral
- Summary of Application : Flavonoids, including Thevetiaflavone, have been found to have antiviral properties .
- Results : Flavonoids have been found to inhibit viral pathogenesis at an early stage of the viral life cycle .
Antioxidant
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABHAHJGSNVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thevetiaflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



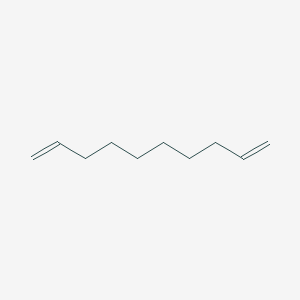
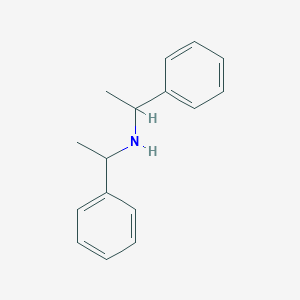
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
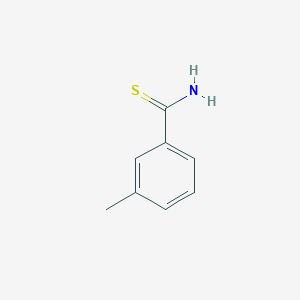
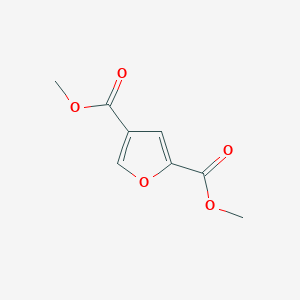
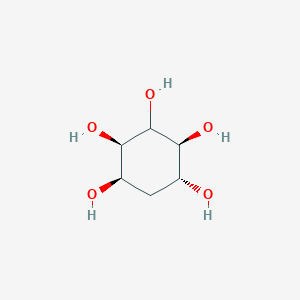
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
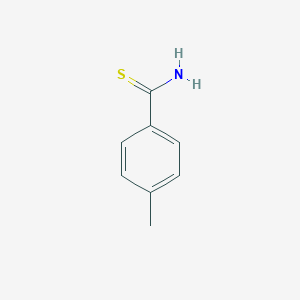
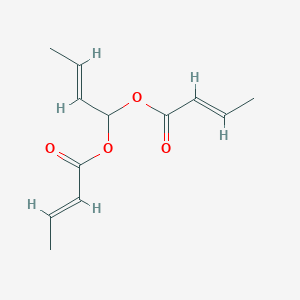
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
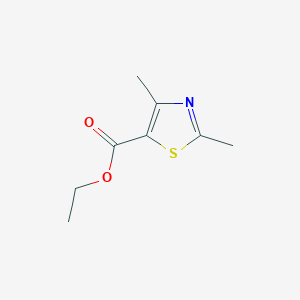
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
